molecular formula C7H4BrFN2S B1379342 6-Bromo-5-fluorobenzo[d]thiazol-2-amine CAS No. 1022151-32-1

6-Bromo-5-fluorobenzo[d]thiazol-2-amine

Cat. No. B1379342
M. Wt: 247.09 g/mol
InChI Key: RTANGTWGWAJMPC-UHFFFAOYSA-N
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Patent
US08507489B2

Procedure details

To a solution of 6-bromo-5-fluoro-benzothiazol-2-ylamine (2.73 g, 11.05 mmol) in DMF (60 mL) was added tert-butylnitrite (1.58 mL, 13.26 mmol) dropwise. The reaction mixture was stirred at 50° C. for 3 h, then it was concentrated in vacuo. The residue was stirred in 1 N aqueous KOH for 10 min, then ethyl acetate was added and the mixture was stirred overnight. The insolubles were filtered, washed with water then ethyl acetate. The resulting filtrate was separated, and the organic layer was washed with brine and directly adsorbed on silica gel. Purification by flash chromatography on silica gel using a gradient of 0-30% ethyl acetate/hexane afforded 1.33 g of 6-bromo-5-fluoro-benzothiazole as a light yellow solid (52% yield): 1H NMR (DMSO-d6) δ 8.13 (d, 1H), 8.63 (d, 1H), 9.50 (s, 1H); MS (m/z) 232, 234 [M+H+]+.
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
1.58 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]([F:12])=[CH:10][C:5]2[N:6]=[C:7](N)[S:8][C:4]=2[CH:3]=1.C(ON=O)(C)(C)C>CN(C=O)C>[Br:1][C:2]1[C:11]([F:12])=[CH:10][C:5]2[N:6]=[CH:7][S:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
2.73 g
Type
reactant
Smiles
BrC1=CC2=C(N=C(S2)N)C=C1F
Name
Quantity
1.58 mL
Type
reactant
Smiles
C(C)(C)(C)ON=O
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated in vacuo
STIRRING
Type
STIRRING
Details
The residue was stirred in 1 N aqueous KOH for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
ethyl acetate was added
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The insolubles were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The resulting filtrate was separated
WASH
Type
WASH
Details
the organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel using a gradient of 0-30% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC2=C(N=CS2)C=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.